molecular formula C14H14N3OPdS- B12872978 azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium

azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium

Cat. No.: B12872978
M. Wt: 378.8 g/mol
InChI Key: HERATYYLFNFPNW-RDHFQGMDSA-M
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Description

Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium is a complex organometallic compound. This compound features a palladium center coordinated with azane and a Schiff base ligand derived from the condensation of 2-hydroxybenzaldehyde and benzenecarbohydrazonothioate. The presence of palladium makes it significant in various catalytic processes, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium typically involves the following steps:

    Formation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 2-hydroxybenzaldehyde with benzenecarbohydrazonothioate in an ethanol solution under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the condensation process.

    Complexation with Palladium: The Schiff base ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To manage the large volumes and ensure consistent quality.

    Purification Steps: Including filtration, recrystallization, and possibly chromatography to obtain the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium can undergo various chemical reactions, including:

    Oxidation: The palladium center can facilitate oxidation reactions, converting alcohols to aldehydes or ketones.

    Reduction: It can also catalyze reduction reactions, such as hydrogenation of alkenes to alkanes.

    Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides.

    Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or reduced organic compounds.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium has several scientific research applications:

    Catalysis: Widely used in catalytic processes, including cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

    Medicinal Chemistry: Investigated for its potential anticancer properties due to the palladium center’s ability to interact with biological molecules.

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

    Environmental Chemistry: Employed in the degradation of pollutants and synthesis of environmentally friendly chemicals.

Mechanism of Action

The mechanism of action of azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium involves:

    Coordination Chemistry: The palladium center coordinates with various ligands, facilitating different chemical reactions.

    Catalytic Cycles: In catalytic processes, the palladium undergoes cycles of oxidation and reduction, enabling the transformation of substrates into products.

    Molecular Targets: In medicinal applications, the compound can interact with DNA or proteins, disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: Another palladium complex used in catalysis.

    Palladium(II) chloride: Commonly used in organic synthesis and catalysis.

    Palladium(II) bis(benzonitrile) dichloride: Used in various coupling reactions.

Uniqueness

Azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic processes. The presence of the Schiff base ligand derived from 2-hydroxybenzaldehyde and benzenecarbohydrazonothioate provides distinct electronic and steric properties compared to other palladium complexes.

This compound’s versatility in catalysis, potential medicinal applications, and unique chemical properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H14N3OPdS-

Molecular Weight

378.8 g/mol

IUPAC Name

azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium

InChI

InChI=1S/C14H12N2OS.H3N.Pd/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/p-1/b15-10-;;

InChI Key

HERATYYLFNFPNW-RDHFQGMDSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C\C2=CC=CC=C2O)/[S-].N.[Pd]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2O)[S-].N.[Pd]

Origin of Product

United States

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